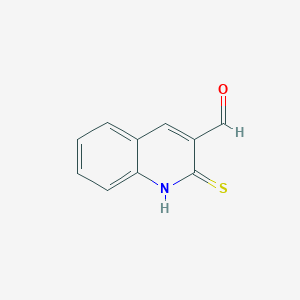

2-Mercaptoquinoline-3-carbaldehyde

Description

2-Mercaptoquinoline-3-carbaldehyde (CAS RN: N/A) is a sulfur-containing quinoline derivative synthesized via nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with sodium sulfide (Na₂S) in dry dimethylformamide (DMF) . The reaction proceeds at room temperature, followed by acidic workup (acetic acid) and recrystallization in ethanol to yield the pure product . This compound features a reactive thiol (-SH) group at position 2 and an aldehyde (-CHO) group at position 3, enabling diverse applications in synthesizing heterocyclic compounds, enzyme inhibitors, and corrosion inhibitors .

Properties

IUPAC Name |

2-sulfanylidene-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNIZTZEZZJHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=S)N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365350 | |

| Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51925-41-8 | |

| Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercaptoquinoline-3-carbaldehyde typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the condensation of 2-mercaptoaniline with formylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as piperidine, pyridine, or triethylamine, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactions of 2-Mercaptoquinoline-3-carbaldehyde

This compound participates in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. Some of these reactions include:

-

Domino Reactions : These reactions involve the formation of thiopyranoquinolines by reacting this compound with citral or other α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate .

-

Thio-Michael/Morita–Baylis–Hillman Reactions : This tandem reaction pathway involves the interaction of this compound with 3-phenyl-2-propynal, leading to the formation of 4H-thiopyrano[2,3-b]quinoline derivatives .

-

Condensation Reactions : The compound undergoes condensation with o-phenylenediamine to form quinoline-based benzimidazoles .

Domino Reactions

Thio-Michael/Morita–Baylis–Hillman Reactions

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 3-Phenyl-2-propynal | DMF, Triethylamine | 4H-Thiopyrano[2,3-b]quinoline-3-carbaldehydes | 82% |

Condensation Reactions

| Reactant | Conditions | Product |

|---|---|---|

| o-Phenylenediamine | DMF, Sodium metabisulfite, 150°C | Quinoline-based benzimidazoles |

Scientific Research Applications

Medicinal Chemistry

MQC has been investigated for its pharmacological properties, primarily due to its structural similarity to other biologically active quinoline derivatives. Several studies have highlighted its potential as a lead compound in drug development.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of MQC exhibit potent α-glucosidase inhibitory activity. For instance, compounds synthesized from MQC showed IC50 values significantly lower than acarbose, a standard antidiabetic medication, indicating enhanced efficacy in controlling blood sugar levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against various bacterial strains, with mechanisms attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Properties

MQC and its derivatives have demonstrated anticancer activity in vitro. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Environmental Sensing

MQC has been utilized in developing sensors for detecting heavy metals and other environmental pollutants.

Colorimetric Probes

A notable application involves the synthesis of a rhodamine-based probe incorporating MQC for the colorimetric detection of nickel ions (Ni²⁺). This probe exhibits a limit of detection as low as 0.30 μmol/L, making it suitable for environmental monitoring . The probe's design allows for naked-eye detection, which is advantageous for field applications.

Detection of Hypochlorite

In addition to heavy metals, MQC-based sensors have been developed for detecting hypochlorite ions in various media, including biological samples. These sensors exhibited high selectivity and sensitivity, indicating their potential use in clinical diagnostics .

Materials Science

In materials science, MQC has been explored as a precursor for synthesizing novel materials with specific properties.

Synthesis of Thiopyran Derivatives

MQC has been employed in the synthesis of 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines through organocatalytic processes. These derivatives are being studied for their potential applications in organic electronics and as catalysts .

Metal Complexes

The ability of MQC to form metal complexes has been investigated for applications in catalysis and dye-sensitized solar cells. These complexes leverage the unique electronic properties of MQC to enhance the efficiency of energy conversion processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-mercaptoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its ability to form complexes with metal ions makes it useful in chelation therapy and as a probe for metal ion detection. The compound’s reactivity with biological molecules can lead to the formation of adducts that exhibit specific biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloroquinoline-3-carbaldehyde

- Synthesis : Prepared via Vilsmeier-Haack formylation of acetanilide using POCl₃ and DMF .

- Reactivity : The chlorine atom at position 2 is a superior leaving group compared to the thiol group, facilitating nucleophilic substitution reactions. However, it lacks the nucleophilic thiol group for further functionalization .

- Applications: Primarily used as a precursor for 2-mercaptoquinoline-3-carbaldehyde and other substituted quinolines. Limited utility in thiol-mediated cyclization or metal chelation .

Thienoquinoline Derivatives

- Synthesis: Derived from this compound via cyclization with acylated chalcones in DMF/K₂CO₃ .

- Reactivity : The thiophene ring enhances π-conjugation, improving binding to biological targets like EGFR tyrosine kinase .

- Applications: Exhibit antiproliferative activity (IC₅₀: 0.5–3.2 µM) against cancer cell lines, outperforming non-thiolated quinoline analogs .

Thiopyrano[2,3-b]quinolines

- Synthesis: Formed via domino Knoevenagel/hetero-Diels-Alder reactions of this compound with diketones under solvent-free conditions .

- Reactivity : The thiol group enables diastereoselective cyclization, yielding fused heterocycles with high stereochemical control .

- Applications: Potential in materials science due to rigid fused-ring systems confirmed by X-ray crystallography .

Benzimidazole-Quinoline Hybrids

- Synthesis: this compound reacts with o-phenylenediamine in DMF to form benzo[d]imidazole derivatives .

- Reactivity : The thiol group facilitates Schiff base formation, critical for α-glucosidase inhibition (IC₅₀: 12.8–45.3 µM) .

- Applications: Superior antidiabetic activity compared to non-thiolated quinoline-benzimidazole analogs .

Comparative Data Table

Key Research Findings

Reactivity Advantage: The thiol group in this compound enables unique cyclization pathways (e.g., thio-Michael/Morita–Baylis–Hillman reactions) that are inaccessible to 2-chloroquinoline-3-carbaldehyde .

Biological Efficacy: Thiolated derivatives show 10–100x higher enzyme inhibition (e.g., α-glucosidase IC₅₀: 12.8 µM vs. >100 µM for non-thiolated analogs) due to sulfur-mediated hydrogen bonding .

Corrosion Inhibition: Schiff base derivatives of this compound exhibit 92% inhibition efficiency on mild steel in HCl, attributed to thiolate adsorption on metal surfaces .

Biological Activity

2-Mercaptoquinoline-3-carbaldehyde (MQC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of MQC, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis of this compound

The synthesis of MQC typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulfide in dry dimethylformamide (DMF). This method yields MQC in good purity and yield, making it a suitable precursor for further modifications and studies .

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of MQC. For instance, a molecular docking study indicated that derivatives of MQC exhibit significant binding affinity to cancer-related targets. Specifically, compounds derived from MQC showed lower IC50 values against leukemia and stomach cancer cell lines compared to standard chemotherapeutics . This suggests that MQC and its derivatives could serve as promising candidates for developing new anticancer therapies.

2. Enzyme Inhibition

MQC has been investigated for its inhibitory effects on various enzymes, including α-glucosidase. A study reported that MQC demonstrated significant inhibitory activity with an IC50 value comparable to acarbose, a well-known antidiabetic drug . The mechanism involves multiple interactions with the enzyme's active site, which interferes with its catalytic function .

3. Metal Ion Detection

Another notable application of MQC is in the development of colorimetric probes for detecting metal ions. A novel probe based on MQC exhibited high sensitivity toward nickel(II) ions with a detection limit of 0.30 μmol/L. This probe also showed negligible toxicity toward mammalian cells, indicating its potential for in vivo applications .

Case Study 1: Anticancer Activity

In a comparative study, several derivatives of MQC were synthesized and tested against various cancer cell lines. The results demonstrated that specific modifications to the MQC structure enhanced its cytotoxicity significantly, particularly against AGS (gastric adenocarcinoma) and leukemia cell lines .

Case Study 2: Enzyme Inhibition

A series of experiments were conducted to evaluate the α-glucosidase inhibitory activity of MQC derivatives. The findings revealed that structural modifications could lead to enhanced inhibitory effects, with some compounds exhibiting IC50 values as low as 2.60 μM . These results suggest that MQC can be optimized for better therapeutic efficacy in managing diabetes.

Research Findings Summary

Q & A

Q. What statistical approaches validate biological or corrosion inhibition data?

- Methodological Answer :

- ANOVA : Compare mean IC₅₀ or inhibition efficiency (%) across derivatives.

- Error analysis : Calculate standard deviations from ≥3 replicates.

- Regression models : Correlate electronic properties (e.g., Hammett constants) with activity .

Handling Contradictions

Q. How to address discrepancies in inhibition efficiency reported across studies?

- Methodological Answer : Potential factors include:

- Solution pH : Protonation of thiol groups alters adsorption.

- Metal surface pretreatment : Polishing methods (e.g., SiC paper grit) affect surface roughness.

- Temperature : Conduct experiments under controlled thermostatic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.